6,11-Hexadecadienal

Description

Properties

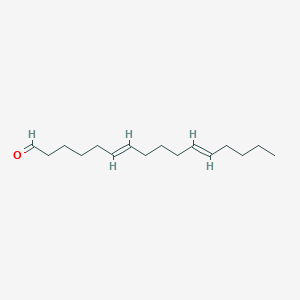

Molecular Formula |

C16H28O |

|---|---|

Molecular Weight |

236.39 g/mol |

IUPAC Name |

(6E,11E)-hexadeca-6,11-dienal |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-11,16H,2-4,7-9,12-15H2,1H3/b6-5+,11-10+ |

InChI Key |

UVAAPIIWFSOFFC-RINXSNKBSA-N |

Isomeric SMILES |

CCCC/C=C/CCC/C=C/CCCCC=O |

Canonical SMILES |

CCCCC=CCCCC=CCCCCC=O |

Synonyms |

6,11-hexadecadienal |

Origin of Product |

United States |

Comparison with Similar Compounds

Aldehyde vs. Acetate Derivatives

The aldehyde group enhances volatility compared to the acetate, influencing the spatial range of pheromone signaling . However, acetates often exhibit prolonged stability in glandular secretions .

Chain Length Variants

Hexadecadienals with shorter chains (e.g., tetradecadienyl acetates in A. pernyi) show reduced receptor affinity, emphasizing the importance of the C₁₆ backbone in moth pheromone recognition .

Positional and Geometric Isomerism

Double-Bond Position

The position of double bonds significantly impacts receptor binding. For example, (6Z,11Z)-6,11-hexadecadienal is species-specific to Antheraea moths, whereas (9Z,11E)-hexadecadienal is active in D. saccharalis .

Geometric Isomerism

The Z,Z configuration in 6,11-hexadecadienal is optimal for receptor activation in A. pernyi, while E,E isomers show negligible activity .

Volatility and Environmental Stability

| Compound | Vapor Pressure (Pa, 25°C) | Half-Life in Air (h) |

|---|---|---|

| (6Z,11Z)-6,11-Hexadecadienal | 1.2 × 10⁻³ | 4–6 |

| (6E,11Z)-6,11-Hexadecadienyl Acetate | 6.5 × 10⁻⁴ | 8–10 |

The aldehyde’s higher volatility facilitates rapid dispersion but shorter active periods compared to acetates .

Key Research Findings

Functional Group Specificity : The aldehyde group in this compound is critical for activating A. pernyi receptor neurons, while acetates are inert unless co-administered .

Isomer Discrimination: D. saccharalis males distinguish (9Z,11E)-hexadecadienal from other isomers via specialized olfactory receptors, with (9Z,11Z)-isomers showing anomalous activity in some populations .

Synthetic Optimization : High-yield syntheses (>90%) of this compound derivatives enable scalable production for agricultural pest management .

Data Tables

Table 1: Physicochemical Properties of Hexadecadienal Isomers

| Property | (6Z,11Z)-6,11-Hexadecadienal | (9Z,11E)-Hexadecadienal | (E,E)-10,12-Hexadecadienal |

|---|---|---|---|

| Molecular Weight (g/mol) | 236.39 | 236.39 | 236.39 |

| Boiling Point (°C) | 295–300 | 290–295 | 285–290 |

| LogP (Octanol-Water) | 6.2 | 6.0 | 5.8 |

Q & A

Q. What methodologies address replication challenges in synthesizing this compound with high stereochemical purity?

- Methodological Answer : Asymmetric synthesis routes using chiral catalysts (e.g., Sharpless epoxidation) improve stereoselectivity. Nuclear Overhauser effect (NOE) NMR and circular dichroism (CD) verify configuration. Collaborative inter-laboratory trials standardize synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.